molecular formula C21H17N3O6S B12212664 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12212664
M. Wt: 439.4 g/mol
InChI Key: SZWRVNFLTWEBLA-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of oxazole, sulfonamide, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-diaminobenzene with a suitable carboxylic acid derivative.

    Sulfonamide Formation: The oxazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Chromene Synthesis: The chromene moiety can be synthesized via a Pechmann condensation reaction involving a phenol and a β-keto ester.

    Coupling Reactions: The final step involves coupling the sulfonamide-oxazole intermediate with the chromene derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and chromene moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the chromene and carboxamide functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxazole and chromene rings.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Biological Probes: Used in research to study enzyme interactions and cellular pathways.

Industry

    Pharmaceuticals: Potential use in the formulation of new therapeutic agents.

    Agriculture: Possible applications as a bioactive compound in pest control.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions. Pathways involved could include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of oxazole, sulfonamide, and chromene moieties in a single molecule is unique.

    Its diverse applications in medicinal chemistry, material science, and industrial processes set it apart from simpler compounds.

Properties

Molecular Formula

C21H17N3O6S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H17N3O6S/c1-12-13(2)23-30-21(12)24-31(27,28)15-9-7-14(8-10-15)22-20(26)19-11-17(25)16-5-3-4-6-18(16)29-19/h3-11,24H,1-2H3,(H,22,26)

InChI Key

SZWRVNFLTWEBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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